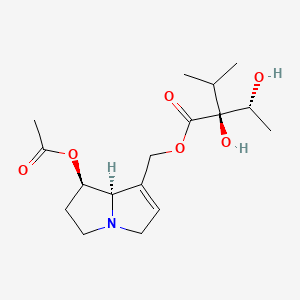

7-Acetylintermedine

Description

Acetylintermedine has been reported in Lappula myosotis, Pulmonaria obscura, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDOFSJTBIDAHX-CYHLAULCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019870 |

Source

|

| Record name | 7-Acetylintermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74243-01-9 |

Source

|

| Record name | 7-Acetylintermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74243-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Acetylintermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074243019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetylintermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Acetylintermedine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine, a pyrrolizidine alkaloid (PA), is a secondary metabolite naturally occurring in a variety of plant species. Due to the recognized hepatotoxicity of many PAs, understanding the distribution and concentration of this compound in botanical sources is of critical importance for the safety assessment of herbal products and for potential drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within plant tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Boraginaceae family. Its presence has been identified in several genera, most notably Symphytum (comfrey) and Borago (borage).

Major Botanical Sources

-

Symphytum officinale (Common Comfrey): Comfrey is a well-documented source of various pyrrolizidine alkaloids, including this compound.[1][2][3] The concentration of these alkaloids can vary significantly depending on the plant part, with the roots generally containing higher levels than the leaves.[1] The total PA content in comfrey roots has been reported to range from 1380 to 8320 µg/g, while leaves contain a much lower concentration of 15 to 55 µg/g.[1]

-

Borago officinalis (Borage): Borage is another significant source of this compound.[4] The leaves and flowers of borage are known to contain PAs, and due to potential toxicity, their consumption is cautioned against by some regulatory bodies.[5] In contrast, borage seed oil is generally considered free of these alkaloids.[5] Studies have identified several PAs in borage, with total PA content in some samples reaching up to 150 µg/kg.[5]

Quantitative Data

The concentration of this compound and related pyrrolizidine alkaloids can fluctuate based on the plant species, part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for total PAs and specific alkaloids in key botanical sources.

| Plant Species | Plant Part | Analyte | Concentration Range | Reference |

| Symphytum officinale | Root | Total Pyrrolizidine Alkaloids | 1380 - 8320 µg/g | [1] |

| Symphytum officinale | Leaf | Total Pyrrolizidine Alkaloids | 15 - 55 µg/g | [1] |

| Symphytum officinale | Root | 7'-acetylintermedine | Dominant compound | [6] |

| Symphytum officinale | Leaf | Intermedine, Lycopsamine and their N-oxides | Dominant compounds | [6] |

| Borago officinalis | Herb | Total Pyrrolizidine Alkaloids | Average of ~200 µg/kg in mixtures | [7] |

| Borago officinalis | Herb | Total Pyrrolizidine Alkaloids | Average of 50,562 µg/kg (max 248,061 µg/kg) in 8 samples | [5] |

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex process originating from amino acid metabolism. The initial and committed step in the pathway is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase. Homospermidine is then converted through a series of enzymatic steps to the characteristic bicyclic necine base, which is subsequently esterified with necic acids to form the diverse array of pyrrolizidine alkaloids, including this compound.

Generalized biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. The following protocols are generalized from established methods for pyrrolizidine alkaloid analysis.

Extraction of Pyrrolizidine Alkaloids

A common approach for the extraction of PAs from plant material involves solid-liquid extraction with an acidified aqueous or alcoholic solvent, followed by solid-phase extraction (SPE) for sample clean-up.

Materials:

-

Dried and ground plant material

-

Extraction solvent: 0.05 M H₂SO₄ in water, or acidified methanol/ethanol

-

SPE Cartridge: C18 or mixed-mode cation exchange

-

Methanol

-

Ammonia solution

-

Dichloromethane or ethyl acetate

Procedure:

-

Extraction: Weigh approximately 1-2 g of the homogenized plant material into a centrifuge tube. Add 20 mL of the extraction solvent and sonicate for 15-30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

SPE Column Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Apply the acidic extract to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove polar impurities.

-

Elution: Elute the pyrrolizidine alkaloids from the cartridge using methanol, followed by an ammoniated organic solvent (e.g., 5% ammonia in methanol or dichloromethane).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.

Workflow for the extraction and purification of pyrrolizidine alkaloids.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic phase to achieve separation of the target analyte from other PAs.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of PAs, often requiring derivatization to improve volatility and chromatographic performance.

Instrumentation:

-

Gas Chromatograph

-

Mass Spectrometer

Sample Preparation:

-

Derivatization of the extracted PAs may be necessary.

GC Conditions (Example):

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Carrier Gas: Helium

-

Temperature Program: A programmed temperature ramp to separate the analytes.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid primarily found in the Boraginaceae family, with Symphytum officinale and Borago officinalis being notable sources. The concentration of this compound can vary significantly, highlighting the need for accurate and sensitive analytical methods for the quality control of botanical materials and derived products. The detailed experimental protocols provided in this guide offer a robust framework for the extraction and quantification of this compound, essential for researchers, scientists, and drug development professionals working with these plant species.

References

- 1. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling [frontiersin.org]

- 3. A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diet-health.info [diet-health.info]

- 6. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CVUA Stuttgart | Pyrrolizidine Alkaloids i... [ua-bw.de]

7-Acetylintermedine: A Technical Deep-Dive into its Chemical Profile and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine, a pyrrolizidine alkaloid (PA) found in various plant species, is a compound of significant interest due to its inherent toxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound. While specific quantitative toxicological data for this particular PA is limited in publicly available literature, this document synthesizes information on its chemical characteristics, general mechanisms of pyrrolizidine alkaloid toxicity, and relevant experimental protocols for its study. The established hepatotoxicity of related PAs, such as its parent compound intermedine, is discussed, focusing on the induction of apoptosis through oxidative stress and mitochondrial-mediated pathways. This guide aims to serve as a foundational resource for researchers investigating the toxicology and potential pharmacological relevance of this compound.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its structure consists of a retronecine base esterified with angelic acid and an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₆ | --INVALID-LINK-- |

| Molecular Weight | 341.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate | --INVALID-LINK-- |

| CAS Number | 75410-55-8 | --INVALID-LINK-- |

| SMILES | CC=C(C)C(=O)O[C@H]1--INVALID-LINK--OC(=O)C">C@HCO | --INVALID-LINK-- |

| InChI Key | UWHQPYYGYOMTQQ-BIGFRJOMSA-N | --INVALID-LINK-- |

| Solubility | Soluble in water. | N/A |

| Acidity | Very weakly acidic (based on its pKa). | N/A |

Biological Activity and Mechanism of Action

The hepatotoxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can form adducts with cellular macromolecules, including DNA and proteins.[1][2] This covalent binding disrupts cellular function and can lead to acute and chronic liver injury, including veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[3]

A study on the closely related parent compound, intermedine, demonstrated that its cytotoxicity in liver cell lines is mediated through the induction of apoptosis.[3] The proposed mechanism involves:

-

Generation of Reactive Oxygen Species (ROS): Intermedine exposure leads to an increase in intracellular ROS levels, causing oxidative stress.[3]

-

Mitochondrial Dysfunction: The oxidative stress disrupts the mitochondrial membrane potential.[3]

-

Apoptosis Induction: The mitochondrial damage triggers the release of pro-apoptotic factors and activation of the caspase cascade, ultimately leading to programmed cell death.[3]

Given the structural similarity, it is highly probable that this compound exerts its toxicity through a similar mechanism. The presence of the acetyl group at the 7-position may influence its metabolic activation rate and overall toxic potency. Comparative studies on different PAs have shown that the degree of toxicity can vary significantly based on their chemical structure.[1][2]

Experimental Protocols

The following sections outline general methodologies relevant to the study of this compound, based on established protocols for pyrrolizidine alkaloids.

Extraction of this compound from Plant Material

A general workflow for the extraction of pyrrolizidine alkaloids from plant sources is depicted below. The specific solvents and conditions may need to be optimized for the particular plant matrix.

Caption: General workflow for the extraction of this compound.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, roots) is dried and finely ground to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract can be further purified using acid-base partitioning to selectively isolate the alkaloids.

-

Isolation: The final isolation of this compound is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, HepaRG) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells with phosphate-buffered saline (PBS).

-

Resuspension and Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark to allow for staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Signaling Pathways

Based on studies of related PAs, the primary signaling pathway implicated in this compound-induced toxicity is the intrinsic apoptosis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism | MDPI [mdpi.com]

In-Depth Technical Guide: 7-Acetylintermedine Mechanism of Action Studies

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 7-Acetylintermedine. While its chemical identity is established, detailed experimental studies elucidating its pharmacological and toxicological pathways are currently unavailable in the public domain.

This compound is classified as a pyrrolizidine alkaloid (PA). This class of compounds is known for a range of biological activities, primarily centered around their potential toxicity, particularly hepatotoxicity (liver damage), as well as genotoxic and carcinogenic effects. The general mechanism for many PAs involves metabolic activation in the liver by cytochrome P450 enzymes. This process can generate reactive pyrrolic esters that are capable of alkylating cellular macromolecules such as DNA and proteins, leading to cytotoxicity and cell death. However, it is crucial to note that this is a generalized mechanism for the broader class of PAs, and the specific pathways and molecular targets of this compound have not been experimentally determined.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific data for this compound, this document will outline the general methodologies and theoretical signaling pathways that could be investigated to elucidate its mechanism of action, based on the known activities of related pyrrolizidine alkaloids.

Quantitative Data Summary

A thorough search of scientific databases has yielded no specific quantitative data regarding the mechanism of action of this compound. To facilitate future research, the following table outlines the types of quantitative data that would be essential to collect.

| Data Type | Description | Relevance to Mechanism of Action |

| IC50 / EC50 | Half-maximal inhibitory or effective concentration. | Determines the potency of this compound in cellular or enzymatic assays. |

| LD50 | Median lethal dose. | Provides a measure of acute toxicity. |

| Ki | Inhibition constant. | Quantifies the binding affinity of this compound to a specific target enzyme or receptor. |

| DNA Adduct Formation Rate | The rate at which the compound or its metabolites bind to DNA. | Direct evidence of genotoxicity and alkylating potential. |

| Gene Expression Modulation (e.g., fold change) | Changes in the expression levels of specific genes upon treatment. | Identifies cellular pathways affected by the compound. |

| Protein Expression/Activity Modulation (e.g., % change) | Changes in the levels or activity of specific proteins. | Pinpoints molecular targets and downstream effects. |

Hypothetical Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed, hypothetical protocols for key experiments that could be conducted.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., HepG2 human liver cancer cells, primary hepatocytes) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, to measure the metabolic activity of the cells, which correlates with cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value at each time point using non-linear regression analysis.

In Vitro DNA Alkylating Activity Assay

Objective: To assess the potential of this compound to directly alkylate DNA.

Methodology:

-

Reaction Setup: Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of this compound in a physiologically relevant buffer. Include a positive control (a known alkylating agent) and a negative control (vehicle).

-

DNA Adduct Detection: After incubation, digest the DNA to individual nucleosides. Analyze the digest using liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the formation of specific DNA adducts.

-

Data Analysis: Correlate the concentration of this compound with the amount of DNA adducts formed.

Potential Signaling Pathways and Logical Relationships

Based on the known toxicology of pyrrolizidine alkaloids, the following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to this compound.

Caption: Hypothetical metabolic activation and cellular damage pathway for this compound.

Caption: A logical workflow for investigating the mechanism of action of this compound.

The study of this compound's mechanism of action is a nascent field. While its classification as a pyrrolizidine alkaloid provides a theoretical framework for its potential biological activities, dedicated experimental research is imperative to confirm these hypotheses and to fully characterize its pharmacological and toxicological profile. The experimental approaches and hypothetical pathways outlined in this guide provide a roadmap for future investigations that will be critical for understanding the risks and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Known Toxicological Effects of 7-Acetylintermedine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the known toxicological profile of 7-Acetylintermedine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also draws upon the well-established toxicological properties of the broader class of pyrrolizidine alkaloids (PAs). All information should be used for research and informational purposes only.

Executive Summary

Quantitative Toxicity Data

Specific quantitative toxicological data for this compound is limited. However, its hazard classification provides a qualitative assessment of its high acute toxicity.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Statement Code | Hazard Statement Description | Hazard Class |

| H300 | Fatal if swallowed | Acute toxicity, oral |

| H310 | Fatal in contact with skin | Acute toxicity, dermal |

| H330 | Fatal if inhaled | Acute toxicity, inhalation |

Data sourced from PubChem.[1]

General Toxicological Experimental Protocols

While specific experimental protocols for this compound were not found, the following tables outline standard methodologies used to assess the toxicity of chemical compounds, including PAs.

Table 2: Overview of Common In Vitro and In Vivo Toxicological Assays

| Assay Type | Endpoint Measured | Purpose |

| In Vitro Assays | ||

| Ames Test | Gene mutations in bacteria | Screening for mutagenic potential.[2][3] |

| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) in mammalian cells | Assessing genotoxicity.[4][5][6][7] |

| Comet Assay | DNA strand breaks in eukaryotic cells | Detecting DNA damage.[8][9][10][11][12] |

| MTT Assay | Cell viability and proliferation | Determining cytotoxicity.[13][14][15][16][17] |

| In Vivo Assays | ||

| Acute Toxicity (e.g., OECD TG 420, 423, 425) | Mortality, clinical signs | Determining LD50 and acute systemic toxicity. |

| Repeated Dose Toxicity (e.g., OECD TG 407, 408) | Organ-specific toxicity, NOAEL (No-Observed-Adverse-Effect Level) | Evaluating toxicity after repeated exposure. |

| Carcinogenicity Bioassay (e.g., OECD TG 451) | Tumor incidence | Assessing carcinogenic potential over a long-term exposure. |

Detailed Methodologies for Key Experiments

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][3]

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[2]

-

Methodology:

-

Histidine-dependent bacterial strains are grown in a culture medium.

-

The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[2] The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted and compared to the number of spontaneous revertant colonies on control plates.[3][18][19]

-

-

Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance indicates that it is mutagenic.

This assay is used to detect chromosomal damage.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is an indicator of genotoxic events.[4]

-

Methodology:

-

Mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) are cultured in vitro.[4][20]

-

The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 fraction).

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[5][6][7]

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei in the binucleated cells is determined by microscopic analysis.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for pyrrolizidine alkaloids, including likely this compound, involves metabolic activation in the liver.

Metabolic Activation of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are pro-toxins that require metabolic activation by cytochrome P450 enzymes in the liver to exert their toxic effects.[21][22]

Caption: Metabolic activation of pyrrolizidine alkaloids.

The initial step is the oxidation of the PA by hepatic cytochrome P450 enzymes to form a highly reactive dehydropyrrolizidine alkaloid (pyrrolic ester).[23][24][25] This electrophilic metabolite can then be hydrolyzed to dehydroretronecine (DHR), another reactive electrophile. Both the pyrrolic ester and DHR can readily form covalent adducts with cellular nucleophiles, including DNA and proteins.[22] The formation of DNA adducts is believed to be the primary cause of the genotoxicity and carcinogenicity of PAs, while protein adducts contribute to cytotoxicity and organ damage, particularly in the liver.[22]

Experimental and Logical Workflows

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: General workflow for toxicological testing.

This workflow begins with in vitro screening for cytotoxicity and genotoxicity. Positive findings in these initial tests often trigger further investigation through in vivo studies to determine systemic toxicity and carcinogenic potential. The data from these studies are then used for hazard identification, dose-response assessment, and ultimately, risk assessment.

Conclusion

This compound is classified as a highly toxic substance. While specific quantitative toxicological data and dedicated experimental protocols for this compound are not widely available, its classification as a pyrrolizidine alkaloid provides a strong basis for understanding its likely toxicological profile. The primary concern with PAs is their capacity for metabolic activation in the liver to reactive metabolites that can cause severe hepatotoxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals working with this compound or related compounds should exercise extreme caution and adhere to stringent safety protocols. Further research is warranted to fully characterize the specific toxicological properties of this compound.

References

- 1. This compound | C17H27NO6 | CID 3035235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ames test - Wikipedia [en.wikipedia.org]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | The JaCVAM / OECD activities on the comet assay [frontiersin.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. thesciencenotes.com [thesciencenotes.com]

- 20. academic.oup.com [academic.oup.com]

- 21. hepatotoxicity-and-tumorigenicity-induced-by-metabolic-activation-of-pyrrolizidine-alkaloids-in-herbs - Ask this paper | Bohrium [bohrium.com]

- 22. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Pyrrolizidine Alkaloids Structurally Similar to 7-Acetylintermedine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrrolizidine alkaloids (PAs) that are structurally related to 7-acetylintermedine. It covers their chemical structures, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays and synthesis are also included to facilitate further research and development in this area.

Introduction to this compound and Related Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid (PA) characterized by a retronecine necine base. PAs are a large group of naturally occurring compounds found in numerous plant species, particularly in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] They are known for their potential toxicity, primarily hepatotoxicity, which is associated with the 1,2-unsaturated necine base.[3] However, their diverse chemical structures also make them of interest for potential pharmacological applications, including antitumor activities.[4]

Structurally, this compound is the 7-O-acetylated derivative of intermedine. Intermedine and its diastereomer, lycopsamine, are two of the most common monoester PAs.[3] These three compounds, along with their N-oxides, form the core group of PAs discussed in this guide. Their chemical structures are presented below.

Figure 1: Chemical Structures of this compound, Intermedine, and Lycopsamine

Structures of this compound, Intermedine, and Lycopsamine.

Quantitative Bioactivity Data

The biological activity of PAs is highly dependent on their chemical structure. The tables below summarize the cytotoxic effects of intermedine, lycopsamine, and other structurally related PAs on various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxicity (IC50) of Intermedine and its N-oxide [5]

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |

| Primary mouse hepatocytes | Intermedine | 150.3 | 24 |

| HepD (human hepatocytes) | Intermedine | 217.6 | 24 |

| H22 (mouse hepatoma) | Intermedine | 183.4 | 24 |

| HepG2 (human hepatocellular carcinoma) | Intermedine | 254.1 | 24 |

| Primary mouse hepatocytes | Intermedine N-oxide | >800 | 24 |

| HepD (human hepatocytes) | Intermedine N-oxide | >800 | 24 |

| H22 (mouse hepatoma) | Intermedine N-oxide | >800 | 24 |

| HepG2 (human hepatocellular carcinoma) | Intermedine N-oxide | >800 | 24 |

Table 2: Cytotoxicity (IC50) of Lycopsamine and Structurally Related PAs [6]

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |

| HepG2-CYP3A4 | Lycopsamine | >500 | 72 |

| HepG2-CYP3A4 | Lasiocarpine | 12.6 | 24 |

| HepG2-CYP3A4 | Seneciphylline | 26.2 | 24 |

| HepG2-CYP3A4 | Senecionine | 30.5 | 24 |

| HepG2-CYP3A4 | Retrorsine | 35.8 | 24 |

| HepG2-CYP3A4 | Echimidine | 45.1 | 24 |

| HepG2-CYP3A4 | Riddelliine | 68.4 | 24 |

| HepG2-CYP3A4 | Heliotrine | >500 | 24 |

| HepG2-CYP3A4 | Europine | >500 | 24 |

| HepG2-CYP3A4 | Monocrotaline | >500 | 24 |

| Primary Human Hepatocytes (PHH) | Lycopsamine | >500 | 24 |

| Primary Human Hepatocytes (PHH) | Lasiocarpine | 45 | 24 |

| Primary Human Hepatocytes (PHH) | Retrorsine | 98 | 24 |

| Primary Human Hepatocytes (PHH) | Riddelliine | 292 | 24 |

Signaling Pathways Modulated by Intermedine and Lycopsamine

Intermedine and lycopsamine have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptosis Pathway

The induction of reactive oxygen species (ROS) is a key event in the cytotoxic effects of intermedine and lycopsamine.[5] ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors such as cytochrome c. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial dysfunction and anti-apoptotic members like Bcl-2 inhibiting it. Lycopsamine has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting apoptosis.[7] The released cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[5]

Mitochondrial Apoptosis Pathway.

Endoplasmic Reticulum (ER) Stress Pathway

In addition to the mitochondrial pathway, the accumulation of ROS can also lead to ER stress. The combined action of intermedine and lycopsamine has been shown to activate the PERK/eIF2α/ATF4/CHOP branch of the unfolded protein response (UPR).[5] This pathway is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the ER. Prolonged activation of this pathway can lead to apoptosis.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 7-Acetylintermedine: Chemical Identity, Genotoxicity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Acetylintermedine, a pyrrolizidine alkaloid of interest to the scientific community due to its potential toxicological properties. The document details its chemical identifiers, explores its mechanism of genotoxicity, and outlines key experimental protocols for its investigation.

Chemical Identification and Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Accurate identification is critical for research and regulatory purposes. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 74243-01-9 |

| PubChem CID | 3035235 |

| IUPAC Name | [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

| Molecular Formula | C₁₇H₂₇NO₆ |

| InChI | InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1 |

| InChIKey | RKDOFSJTBIDAHX-CYHLAULCSA-N |

| Canonical SMILES | C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--OC(=O)C)O">C@HO |

| Synonyms | Acetylintermedine, Intermedine 1-acetate |

Table 2: Computed Physicochemical Properties of this compound [1][4]

| Property | Value |

| Molecular Weight | 341.4 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

| Exact Mass | 341.18383758 g/mol |

| Topological Polar Surface Area | 96.9 Ų |

Mechanism of Genotoxicity: A Pathway of Metabolic Activation

The genotoxicity of this compound, like other pyrrolizidine alkaloids (PAs), is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. This process transforms the relatively inert alkaloid into highly reactive electrophiles that can damage cellular macromolecules, including DNA.

The key steps in the bioactivation and genotoxicity pathway are:

-

Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily, located in the endoplasmic reticulum of hepatocytes, catalyze the oxidation of the pyrrolizidine necine base. This enzymatic conversion generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHP esters).

-

Formation of Reactive Electrophiles: These DHP esters are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules.

-

DNA Adduct Formation: The primary mechanism of genotoxicity involves the covalent binding of these reactive metabolites to DNA, forming DNA adducts. This binding disrupts the normal structure and function of DNA.

-

Genotoxic Consequences: The formation of DNA adducts can lead to a cascade of detrimental effects, including:

-

Mutations: If not repaired, DNA adducts can lead to errors during DNA replication, resulting in gene mutations.

-

Chromosomal Aberrations: DNA damage can also cause larger-scale changes to chromosome structure.

-

Carcinogenesis: The accumulation of mutations and chromosomal damage can initiate the process of cancer development.

-

The following diagram illustrates this critical pathway from metabolic activation to genotoxicity.

Experimental Protocols for Genotoxicity Assessment

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of compounds like this compound. The following sections provide an overview of key experimental methodologies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Objective: To determine the potential of this compound to induce micronuclei in cultured mammalian cells.

Methodology:

-

Cell Culture: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions.

-

Metabolic Activation: Since this compound requires metabolic activation, the assay is performed in the presence and absence of an exogenous metabolic activation system, typically a rat liver S9 fraction.

-

Exposure: Cells are exposed to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or a full cell cycle without S9).

-

Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one nuclear division.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: The frequency of micronucleated binucleated cells is scored using a microscope. At least 1000 binucleated cells per concentration are typically analyzed.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the ability of this compound to induce DNA damage in the form of strand breaks.

Methodology:

-

Cell Culture and Exposure: Similar to the micronucleus assay, a suitable cell line is exposed to various concentrations of this compound with and without metabolic activation.

-

Cell Embedding: After exposure, individual cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.

-

Data Analysis: Statistical methods are used to evaluate the dose-response relationship for DNA damage.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique used to identify and quantify DNA adducts.

Objective: To detect and quantify the specific DNA adducts formed from the reaction of this compound metabolites with DNA.

Methodology:

-

In Vitro or In Vivo Exposure: DNA is isolated from cells or tissues that have been exposed to this compound.

-

DNA Isolation and Hydrolysis: High-purity DNA is extracted and then enzymatically hydrolyzed to individual deoxynucleosides.

-

LC Separation: The deoxynucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The different deoxynucleosides, including the adducted ones, are separated based on their physicochemical properties as they pass through a chromatography column.

-

MS/MS Detection: The separated components from the HPLC are introduced into a tandem mass spectrometer.

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

-

First Mass Analyzer (MS1): The instrument is set to select for the mass-to-charge ratio (m/z) of the expected DNA adduct.

-

Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.

-

Second Mass Analyzer (MS2): The resulting fragment ions are separated, and their m/z values are measured, creating a characteristic fragmentation pattern (MS/MS spectrum).

-

-

Quantification: The amount of a specific adduct is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

-

Data Analysis: The concentration of the DNA adduct is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

The following diagram outlines a general workflow for the experimental analysis of this compound-induced genotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid that poses a genotoxic risk following metabolic activation. Understanding its chemical properties, mechanism of action, and the appropriate experimental methods for its evaluation is crucial for researchers, scientists, and professionals in drug development and chemical safety assessment. The information and protocols provided in this guide serve as a foundational resource for the investigation of this compound and other related compounds. Further research is warranted to fully characterize its toxicological profile and to develop strategies to mitigate potential human health risks.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Database for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 7-Acetylintermedine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine is a pyrrolizidine alkaloid (PA) of interest in various research fields. A thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems and its stability under various environmental conditions, is paramount for its extraction, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on the general behavior of pyrrolizidine alkaloids. It details standardized experimental protocols for determining these properties and outlines analytical methodologies for quantification.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Expected Solubility | Reference |

| Polar Protic | Water | Sparingly soluble (as base), Soluble (as N-oxide) | [1] |

| Methanol | Soluble | [1][3] | |

| Ethanol | Soluble | [3] | |

| Polar Aprotic | Acetonitrile | Soluble | [1][3] |

| Dimethylformamide (DMF) | Likely Soluble | ||

| Dimethyl sulfoxide (DMSO) | Likely Soluble | ||

| Non-Polar | Chloroform | Slightly Soluble | [3] |

| Dichloromethane | Slightly Soluble | ||

| Hexane | Practically Insoluble | ||

| Aqueous Buffers | Acidic (e.g., pH 1-4) | More Soluble (due to salt formation) | [1] |

| Alkaline (e.g., pH 8-10) | Less Soluble (as free base) |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO) for determining the equilibrium solubility of a drug substance[4][5].

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)[5]

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure saturation.

-

Add a known volume of the selected solvent or buffer to the vial.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or µg/mL.

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of pyrrolizidine alkaloids is influenced by pH, temperature, and light. Generally, PAs are relatively stable in neutral and acidic conditions but are susceptible to degradation in alkaline environments[6]. They are also prone to degradation under UV radiation[6]. Studies have shown that high temperatures during food preparation processes like boiling do not lead to significant degradation of these compounds[7].

Table 2: Stability of Pyrrolizidine Alkaloids under Different Conditions

| Condition | Stressor | Expected Stability of this compound | Reference |

| pH | Acidic (pH 1-4) | Stable | [6] |

| Neutral (pH ~7) | Stable | [6] | |

| Alkaline (pH 8-10) | Prone to degradation (hydrolysis of ester groups) | [6] | |

| Temperature | Refrigerated (2-8 °C) | Stable | |

| Room Temperature (25 °C) | Generally Stable (monitor for long-term storage) | ||

| Elevated Temperature (e.g., 40-60 °C) | Potential for accelerated degradation | [8] | |

| High Temperature (e.g., 100 °C) | Relatively stable during short exposure | [7] | |

| Light | Ambient Light | Monitor for long-term degradation | |

| UV Radiation | Prone to degradation (photolysis) | [6] | |

| Oxidation | Presence of Oxidizing Agents | Potential for degradation | [8] |

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances[8][9].

Objective: To evaluate the stability of this compound under various stress conditions (forced degradation) and in long-term storage.

A. Forced Degradation Study

Materials:

-

This compound (in solid form and in solution)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV-Vis light chamber

-

Temperature-controlled ovens

-

Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS capable of separating the parent compound from degradation products)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to high heat (e.g., 60-80 °C) for a defined period.

-

Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating method to determine the remaining concentration of this compound and to detect any degradation products.

B. Long-Term Stability Study

Procedure:

-

Store aliquots of this compound under the following conditions as per ICH guidelines[10]:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analyze the samples for appearance, purity (by HPLC), and content of this compound.

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathway

The primary degradation pathway for 1,2-unsaturated pyrrolizidine alkaloids like this compound involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These intermediates can then bind to cellular nucleophiles, leading to toxicity[11]. Hydrolysis of the ester groups, particularly under alkaline conditions, is another key degradation route.

Caption: Simplified PA Degradation Pathways.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is the most common and reliable technique for the quantification of pyrrolizidine alkaloids[12][13].

-

Sample Preparation: Solid-phase extraction (SPE) is often employed for the cleanup and concentration of PAs from complex matrices[13][14].

-

Chromatographic Separation: Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol in a gradient elution mode.

-

Detection:

-

HPLC-UV: Detection is usually performed at a wavelength around 220 nm[12].

-

LC-MS/MS: This is the preferred method due to its high sensitivity and selectivity, allowing for the quantification of trace levels of PAs. It is particularly useful for identifying and quantifying degradation products[13][15].

-

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its solubility and stability can be extrapolated from the well-documented behavior of other pyrrolizidine alkaloids. This guide provides a framework for researchers to design and execute systematic studies to characterize these critical physicochemical properties. The provided protocols, based on international guidelines, will ensure the generation of high-quality, reliable data essential for the development and application of this compound.

References

- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. snscourseware.org [snscourseware.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. mdpi.com [mdpi.com]

- 14. bfr.bund.de [bfr.bund.de]

- 15. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 7-Acetylintermedine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 7-Acetylintermedine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the class of pyrrolizidine alkaloids (PAs), which are natural toxins produced by various plant species. Due to their potential hepatotoxicity, their detection and quantification in food, herbal products, and other matrices are of significant interest.[1][2]

Introduction

Pyrrolizidine alkaloids are secondary metabolites known for their toxic effects in humans and animals.[3] Their analysis is crucial for food safety and in the development of pharmaceuticals where herbal ingredients are used. Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of PAs like this compound, a derivatization step is typically required prior to GC-MS analysis.[1][4] This protocol outlines the necessary steps for sample preparation, including extraction, clean-up, reduction, and derivatization, followed by the GC-MS analysis.

Experimental Protocols

Sample Preparation

The following protocol is a synthesized method based on established procedures for the extraction and preparation of pyrrolizidine alkaloids from plant matrices for GC-MS analysis.[2][4][5][6]

a. Extraction

-

Homogenization: Weigh 2-5 g of the homogenized plant material into a centrifuge tube.

-

Acidic Extraction: Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

-

Sonication: Sonicate the mixture for 15-30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 3800 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

-

Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using a 2.5% ammonia solution.

b. Clean-up using Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

-

Sample Loading: Load the neutralized extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of methanol to remove interferences.

-

Elution: Elute the pyrrolizidine alkaloids with 10 mL of 2.5% ammoniated methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

c. Reduction of PA N-oxides and Ester Hydrolysis

For a total PA content analysis, which includes the N-oxides, a reduction step is necessary. This step converts the N-oxides to their corresponding tertiary amines. Additionally, for a total necine backbone analysis, hydrolysis of the ester groups is performed. For the specific analysis of this compound, this hydrolysis step should be omitted.

-

Reduction (Optional, for total PA content): Re-dissolve the dried extract in 5 mL of 2 M H₂SO₄. Add approximately 200 mg of zinc dust and stir for 2 hours at room temperature. Filter the solution and adjust the pH to ~9 with concentrated ammonia solution. Extract the free bases three times with 10 mL of dichloromethane. Combine the organic layers and evaporate to dryness.

-

For this compound analysis (without reduction of N-oxides): Proceed directly to derivatization if only the free base is of interest.

d. Derivatization (Silylation)

To increase the volatility of this compound for GC-MS analysis, a silylation step is required.[4]

-

Reagent Preparation: Prepare a derivatization reagent consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of pyridine to the dried extract.

-

Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Data Presentation

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₇NO₆ | NIST WebBook |

| Molecular Weight | 341.18 g/mol | NIST WebBook |

| Kovats' Retention Index (OV-1) | 2220 | NIST WebBook |

| Limit of Quantification (LOQ) * | ~0.01 µg/g (ppm) | [4] |

*Note: The LOQ is based on a general method for pyrrolizidine alkaloids in honey and may vary depending on the matrix and instrumentation.

Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak of the silylated derivative is expected at m/z 413 (M+). The base peak for 7-acetylated pyrrolizidine alkaloids is typically observed at m/z 180.

| Ion Description | m/z | Relative Abundance |

| Molecular Ion [M]⁺ (TMS derivative) | 413 | Low |

| [M-CH₃]⁺ | 398 | Moderate |

| **[M-C₄H₉O₂]⁺ (Loss of TMS-O-C(CH₃)₂) | 298 | Moderate |

| Base Peak | 180 | 100% |

| Fragment | 136 | High |

| Fragment | 120 | High |

| Fragment | 93 | Moderate |

| Fragment | 80 | Moderate |

*Note: The relative abundances are estimates based on typical fragmentation patterns of related compounds. The actual spectrum should be confirmed with a certified reference standard.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Metabolic Activation Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids themselves are not toxic but are activated in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[7][8][9] These reactive metabolites can then bind to cellular macromolecules, leading to hepatotoxicity.

Caption: Metabolic activation pathway of pyrrolizidine alkaloids in the liver.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. bfr.bund.de [bfr.bund.de]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

Protocol for the Extraction, Isolation, and Quantification of 7-Acetylintermedine from Borago officinalis

Application Note

This document provides a comprehensive protocol for the extraction, purification, and quantification of 7-Acetylintermedine, a pyrrolizidine alkaloid (PA), from the plant Borago officinalis (borage). This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established scientific literature and provide a robust framework for the isolation and analysis of this specific bioactive compound.

Pyrrolizidine alkaloids are a large group of heterocyclic compounds produced by various plant species, including those of the Boraginaceae family, to which Borago officinalis belongs. These compounds are of significant interest due to their potential toxicity and medicinal properties. This compound, along with other PAs such as intermedine, lycopsamine, and amabiline, is naturally present in borage.[1] The concentration of these alkaloids can vary depending on the plant part, with the roots often containing the free base forms, while the leaves primarily contain the N-oxides. The total alkaloid content in the aerial parts of borage is generally low, often reported as less than 0.001% of the dry weight. However, more sensitive analytical techniques are crucial for accurate quantification and safety assessment.

This protocol details a systematic workflow encompassing sample preparation, an efficient acidic methanolic extraction, solid-phase extraction (SPE) for sample cleanup, preparative high-performance liquid chromatography (HPLC) for the isolation of this compound, and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for accurate quantification.

Quantitative Data Summary

The concentration of this compound and other related pyrrolizidine alkaloids in Borago officinalis can vary significantly depending on the plant part, growing conditions, and genetic strain. The following table summarizes typical quantitative data found in the literature.

| Pyrrolizidine Alkaloid | Plant Part | Concentration Range (µg/kg dry weight) | Reference |

| This compound | Leaves | Among the most quantitatively relevant PAs | [2][3] |

| Lycopsamine | Leaves, Stems | < 100 (as part of total alkaloids < 0.001% DW) | |

| Intermedine | Roots | Present | |

| Amabiline | Leaves, Stems | < 100 (as part of total alkaloids < 0.001% DW) | |

| Supinine | Roots | Present | |

| Thesinine | Seeds, Flowers | Major alkaloid (up to 0.02% of crude alkaloids) | |

| Total PAs | Leaves (Fresh) | Mean: 530.8 µg/kg; Highest: 3410 µg/kg | [4] |

| Total PAs | Leaves (Dried) | Up to 2959 µg/kg | [4] |

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: Collect fresh Borago officinalis plant material (leaves, stems, roots, flowers, or seeds, depending on the research focus). For optimal results, it is recommended to process the material immediately. If storage is necessary, freeze the material at -80°C or lyophilize to prevent degradation of the target compounds.

1.2. Drying and Grinding: For dry weight analysis, air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C. Once completely dry, grind the material into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of this compound

This protocol utilizes an efficient acidic methanol extraction method, which has been shown to be effective for extracting pyrrolizidine alkaloids from borage.[2][3]

2.1. Reagents and Materials:

- Dried and powdered Borago officinalis plant material

- Extraction Solvent: 0.2% Formic Acid in 10% Methanol (v/v)

- Centrifuge tubes (50 mL)

- Ultrasonic bath

- Centrifuge

- Filter paper or syringe filters (0.45 µm)

2.2. Extraction Procedure:

- Weigh 2.0 g of the powdered plant material and place it into a 50 mL centrifuge tube.

- Add 20 mL of the extraction solvent to the tube.

- Ensure the plant material is completely wetted and vortex the mixture for 1 minute.

- Place the tube in an ultrasonic bath and sonicate for 60 minutes at 47.5°C.[2]

- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

- Carefully decant the supernatant into a clean collection tube.

- For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent, and the supernatants can be combined.

- Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The resulting solution is the crude extract.

Purification by Solid-Phase Extraction (SPE)

The crude extract contains various co-extracted compounds that can interfere with the analysis. A solid-phase extraction step is necessary for cleanup.

3.1. Reagents and Materials:

- Crude extract from step 2

- C18 SPE cartridges (e.g., 500 mg, 6 mL)

- Methanol (HPLC grade)

- Deionized water

- SPE vacuum manifold

3.2. SPE Procedure:

- Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

- Loading: Load the filtered crude extract onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

- Elution: Elute the pyrrolizidine alkaloids from the cartridge with 10 mL of methanol.

- Drying: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

- Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water with 0.1% formic acid).

Isolation of this compound by Preparative HPLC

For the isolation of pure this compound for use as a reference standard or for further biological assays, preparative HPLC is required.

4.1. Instrumentation and Columns:

- Preparative HPLC system with a fraction collector

- Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

4.2. Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A linear gradient starting from 5-10% B to 30-40% B over 30-40 minutes. The exact gradient should be optimized based on the separation of the target peak from other PAs in the borage extract.

- Flow Rate: 5-10 mL/min

- Detection: UV detector at 220 nm

- Injection Volume: A large volume of the concentrated, purified extract.

4.3. Fraction Collection:

- Inject the purified extract onto the preparative HPLC system.

- Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined initially using an analytical HPLC-MS/MS system with a reference standard if available, or by analyzing the collected fractions.

- Combine the collected fractions containing the target compound.

- Evaporate the solvent to obtain the isolated this compound.

- Assess the purity of the isolated compound using analytical HPLC-MS/MS.

Quantification of this compound by UHPLC-MS/MS

A validated UHPLC-MS/MS method is the gold standard for the accurate and sensitive quantification of pyrrolizidine alkaloids.

5.1. Instrumentation and Columns: